molecular formula C15H12N2O3 B1439996 N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide CAS No. 1223360-78-8

N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide

Cat. No. B1439996
M. Wt: 268.27 g/mol
InChI Key: JJIJAKHLDNKCGJ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” is a compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . It is commonly known as BPA or Benzoxacor. This compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” is represented by the formula 1S/C15H12N2O3/c1-10(18)16-11-6-8-12(9-7-11)19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,16,18) . This formula indicates the presence of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” is a powder that is stored at room temperature . The compound has a molecular weight of 268.27 g/mol .

Scientific Research Applications

The applications mentioned above are based on the capabilities of the benzoxazole moiety and its derivatives, including “N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide”. The specific details provided are based on the synthesis strategies and biological activities reported in recent literature up to the year 2023 . For the most current and detailed information, consulting the latest research publications in the respective fields would be necessary.

These applications demonstrate the versatility of “N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide” and its derivatives in various scientific fields. The information provided is based on the synthesis strategies and biological activities reported in the literature up to the year 2024 . For the most current and detailed information, consulting the latest research publications in the respective fields would be necessary.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10(18)16-11-6-8-12(9-7-11)19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIJAKHLDNKCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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